molecular formula C21H20N2 B2385142 2-(1H-indol-3-yl)-N-(naphthalen-2-ylmethyl)ethanamine CAS No. 16783-87-2

2-(1H-indol-3-yl)-N-(naphthalen-2-ylmethyl)ethanamine

Cat. No.: B2385142
CAS No.: 16783-87-2
M. Wt: 300.405
InChI Key: QWXWNQKFHDHYQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-indol-3-yl)-N-(naphthalen-2-ylmethyl)ethanamine is a complex organic compound that features both an indole and a naphthalene moiety

Preparation Methods

The synthesis of 2-(1H-indol-3-yl)-N-(naphthalen-2-ylmethyl)ethanamine typically involves several steps, starting with the preparation of the indole and naphthalene precursors. One common synthetic route involves the reaction of indole-3-acetic acid with naphthalen-2-ylmethylamine under specific conditions to form the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as a Lewis acid, to facilitate the reaction.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often require precise control of reaction conditions, including temperature, pressure, and reaction time, to ensure the efficient production of high-quality this compound.

Chemical Reactions Analysis

2-(1H-indol-3-yl)-N-(naphthalen-2-ylmethyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the indole or naphthalene rings are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

2-(1H-indol-3-yl)-N-(naphthalen-2-ylmethyl)ethanamine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-N-(naphthalen-2-ylmethyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and naphthalene moieties allow the compound to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

2-(1H-indol-3-yl)-N-(naphthalen-2-ylmethyl)ethanamine can be compared with other similar compounds, such as:

    2-(1H-indol-3-yl)-N-(phenylmethyl)ethanamine: This compound features a phenyl group instead of a naphthalene group, which may result in different chemical and biological properties.

    2-(1H-indol-3-yl)-N-(pyridin-2-ylmethyl)ethanamine: The presence of a pyridine ring can alter the compound’s reactivity and interactions with molecular targets.

The uniqueness of this compound lies in its combination of indole and naphthalene moieties, which confer distinct structural and functional properties that are valuable in various research and industrial applications.

Properties

IUPAC Name

2-(1H-indol-3-yl)-N-(naphthalen-2-ylmethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2/c1-2-6-18-13-16(9-10-17(18)5-1)14-22-12-11-19-15-23-21-8-4-3-7-20(19)21/h1-10,13,15,22-23H,11-12,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWXWNQKFHDHYQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CNCCC3=CNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.